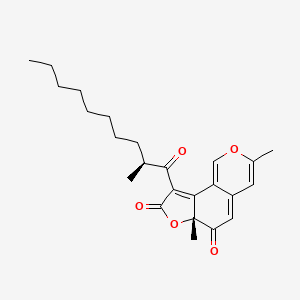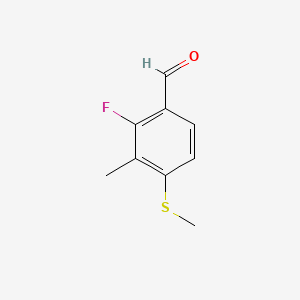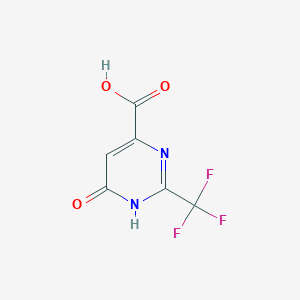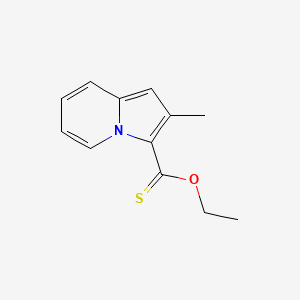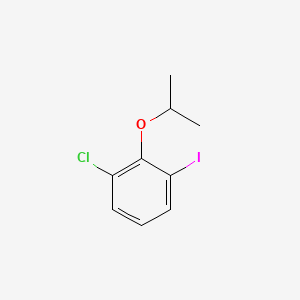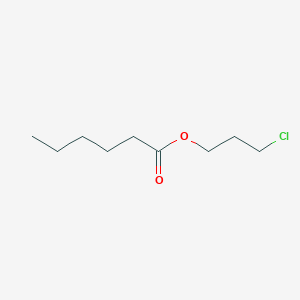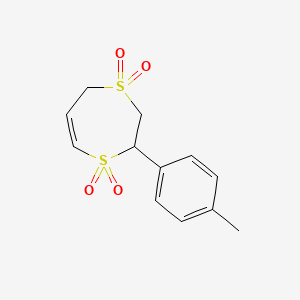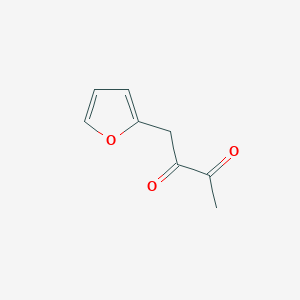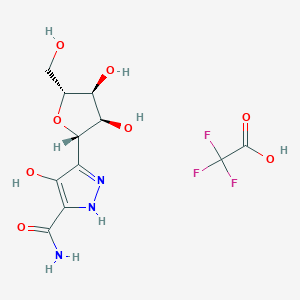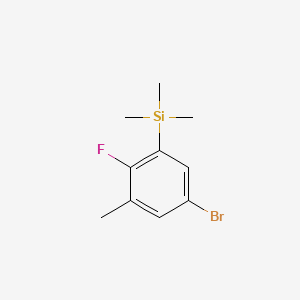
2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester is an organic compound with the molecular formula C12H13FO3. This compound is characterized by the presence of a fluoro group and a methoxyphenyl group attached to the propenoic acid backbone. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester typically involves the esterification of 2-fluoro-3-(4-methoxyphenyl)propenoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2-fluoro-3-(4-methoxyphenyl)propenoic acid or its aldehyde derivative.
Reduction: Formation of 2-fluoro-3-(4-methoxyphenyl)propenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, while the methoxyphenyl group can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, ethyl ester
- 2-Propenoic acid, 2-chloro-3-(4-methoxyphenyl)-, ethyl ester
- 2-Propenoic acid, 2-bromo-3-(4-methoxyphenyl)-, ethyl ester
Comparison:
Uniqueness: The presence of the fluoro group in 2-Propenoic acid, 2-fluoro-3-(4-methoxyphenyl)-, ethyl ester imparts unique electronic properties and reactivity compared to its chloro, bromo, and non-halogenated analogs. This can influence its chemical behavior and biological activity, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
836-29-3 |
|---|---|
Molekularformel |
C12H13FO3 |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
ethyl 2-fluoro-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
HAVOABSXFULZTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




